3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
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Description
3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18042397 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a protein kinase that plays a crucial role in cell cycle regulation. It forms complexes with cyclins and phosphorylates key components involved in cell proliferation .
- Inhibition of CDK2 : The compound binds to the ATP-binding site of CDK2, disrupting its activity. By inhibiting CDK2, it interferes with cell cycle progression and prevents cell division .
- Cell Cycle Alteration : The compound induces alterations in cell cycle progression, leading to cell cycle arrest and reduced cell proliferation .
- Apoptosis Induction : Within specific cell lines, it triggers apoptosis, contributing to its anti-tumor effects .
- Cell Cycle Regulation : CDK2 regulates the cell cycle by phosphorylating proteins involved in cell division. Inhibition of CDK2 disrupts this process, affecting cell growth and proliferation .
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, determining its efficacy in vivo .
- Cellular Effects : Reduced cell proliferation, cell cycle arrest, and apoptosis contribute to its anti-tumor effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The compound 3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has been found to interact with a variety of enzymes and proteins . It has been identified as a novel CDK2 inhibitor, which suggests it plays a role in cell cycle regulation
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit CDK2/cyclin A2, which is a key regulator of cell cycle progression . This inhibition is likely due to binding interactions with the enzyme, leading to changes in gene expression .
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-21-16-10-20-7-4-15(16)18(22-12)23-8-5-13(6-9-23)24-11-17(26)25(19(24)27)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDSDJBSNFQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.